molecular formula C14H18FNO2 B406090 2-(piperidin-1-yl)ethyl 3-fluorobenzoate

2-(piperidin-1-yl)ethyl 3-fluorobenzoate

Cat. No.: B406090
M. Wt: 251.3g/mol
InChI Key: XUJYXEJHLPLIJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(piperidin-1-yl)ethyl 3-fluorobenzoate is an organic compound with the molecular formula C14H18FNO2 It is a derivative of benzoic acid and piperidine, featuring a fluorine atom on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate typically involves the esterification of 3-fluorobenzoic acid with 2-(1-piperidinyl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-1-yl)ethyl 3-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 3-fluorobenzoic acid or 3-fluorobenzophenone.

    Reduction: Formation of 2-(1-Piperidinyl)ethyl 3-fluorobenzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

2-(piperidin-1-yl)ethyl 3-fluorobenzoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(piperidin-1-yl)ethyl 3-fluorobenzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Piperidinyl)ethyl benzoate: Lacks the fluorine atom on the benzene ring.

    2-(1-Piperidinyl)ethyl 4-fluorobenzoate: Has the fluorine atom at the para position instead of the meta position.

    2-(1-Piperidinyl)ethyl 3-chlorobenzoate: Contains a chlorine atom instead of a fluorine atom.

Uniqueness

2-(piperidin-1-yl)ethyl 3-fluorobenzoate is unique due to the presence of the fluorine atom at the meta position on the benzene ring. This fluorine atom can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds. The specific positioning of the fluorine atom can also affect the compound’s interactions with molecular targets, potentially leading to different pharmacological effects.

Properties

Molecular Formula

C14H18FNO2

Molecular Weight

251.3g/mol

IUPAC Name

2-piperidin-1-ylethyl 3-fluorobenzoate

InChI

InChI=1S/C14H18FNO2/c15-13-6-4-5-12(11-13)14(17)18-10-9-16-7-2-1-3-8-16/h4-6,11H,1-3,7-10H2

InChI Key

XUJYXEJHLPLIJB-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCOC(=O)C2=CC(=CC=C2)F

Canonical SMILES

C1CCN(CC1)CCOC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

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